molecular formula C13H22N2O2 B2398955 tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate CAS No. 774225-56-8

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate

Cat. No.: B2398955
CAS No.: 774225-56-8
M. Wt: 238.331
InChI Key: IPQSTKYLMJDRAL-UHFFFAOYSA-N
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Description

“tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate” is a chemical compound with the molecular formula C7H12N2O2 . It belongs to the class of organic compounds known as organic carbonic acids and derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (N-CO-O) where the nitrogen is bonded to a cyanomethyl group (CH2-CN) and the oxygen is bonded to a tert-butyl group (C(CH3)3) . The average mass of the molecule is 156.182 Da .


Chemical Reactions Analysis

The tert-butyl group in the molecule could undergo various reactions. For instance, it can be hydroxylated in a non-directed catalytic process . The carbamate group could also undergo reactions such as deprotection .

Scientific Research Applications

Enantioselective Synthesis

  • Tert-butyl N-[cyano(cyclohexyl)methyl]carbamate is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Stereoselective Synthesis

  • It is employed in the stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors (Wang et al., 2017).

Material Science Applications

  • The compound plays a role in the formation of nanofibers with applications in detecting volatile acid vapors. It is particularly noted for its strong blue emissive properties in nanofiber form (Sun et al., 2015).

Catalysis

  • It is used in the catalytic functionalization of cyclohexane, demonstrating its significance in catalysis research (Wang et al., 1998).

Synthesis of Insecticides

  • The compound is utilized in the synthesis of spirocyclopropanated analogues of the insecticides Imidacloprid and Thiacloprid (Brackmann et al., 2005).

Deprotection in Organic Synthesis

  • Aqueous phosphoric acid is shown to be an effective reagent for the deprotection of tert-butyl carbamates, which include this compound, highlighting its utility in synthetic organic chemistry (Li et al., 2006).

Atmospheric CO2 Fixation

  • The compound is also involved in the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates, showing its potential in environmental chemistry (Takeda et al., 2012).

Properties

IUPAC Name

tert-butyl N-[cyano(cyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQSTKYLMJDRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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